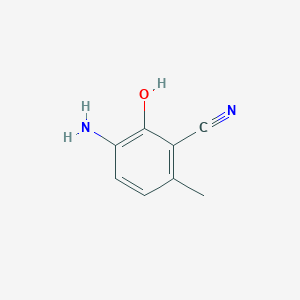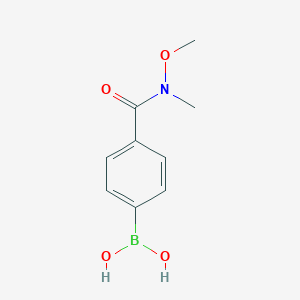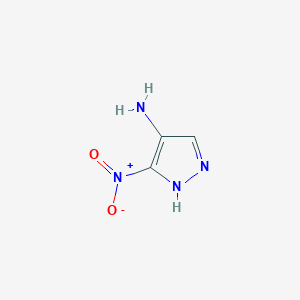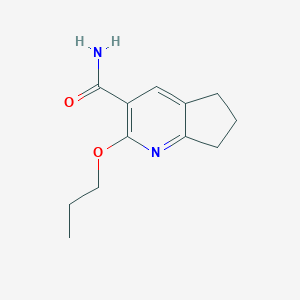
2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide, also known as CYM51010, is a chemical compound that has been studied for its potential use in scientific research. It belongs to the class of cyclopenta[b]pyridine derivatives and has shown promising results in various studies.
作用机制
The exact mechanism of action of 2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide is not fully understood. However, it has been suggested that it may work by inhibiting the activity of the enzyme monoamine oxidase-B (MAO-B), which is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, 2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide may increase dopamine levels in the brain, which could help to protect against neurodegenerative diseases.
Biochemical and Physiological Effects:
2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models of Parkinson's disease and Alzheimer's disease. 2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide has also been shown to reduce pain sensitivity in animal models of neuropathic pain.
实验室实验的优点和局限性
One of the main advantages of 2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide is its potential use in the treatment of neurodegenerative diseases and neuropathic pain. However, there are also some limitations to its use in lab experiments. For example, the exact mechanism of action of 2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide is not fully understood, which could make it difficult to design experiments to test its effectiveness. In addition, 2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide may have side effects that could impact the results of experiments.
未来方向
There are several future directions for research on 2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide. One area of research could be to further investigate its potential use in the treatment of neurodegenerative diseases and neuropathic pain. Another area of research could be to investigate the mechanism of action of 2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide in more detail. Additionally, future research could focus on the development of new derivatives of 2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide that may have improved efficacy and fewer side effects.
Conclusion:
In conclusion, 2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide is a promising compound that has shown potential for use in various scientific research applications. Its neuroprotective effects and potential use in the treatment of neurodegenerative diseases and neuropathic pain make it an interesting compound for further investigation. However, more research is needed to fully understand its mechanism of action and potential side effects.
合成方法
The synthesis of 2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide involves the reaction of 3-cyano-2-propoxy-6,7-dihydro-5H-cyclopenta[b]pyridine with ethyl chloroformate, followed by reaction with ammonia to form the carboxamide group. The final product is obtained after purification using chromatography techniques.
科学研究应用
2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide has been studied for its potential use in various scientific research applications. It has been shown to have a neuroprotective effect in animal models of Parkinson's disease and Alzheimer's disease. 2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide has also been studied for its potential use in the treatment of neuropathic pain, as it has been shown to reduce pain sensitivity in animal models.
属性
CAS 编号 |
184761-07-7 |
|---|---|
产品名称 |
2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide |
分子式 |
C12H16N2O2 |
分子量 |
220.27 g/mol |
IUPAC 名称 |
2-propoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-2-6-16-12-9(11(13)15)7-8-4-3-5-10(8)14-12/h7H,2-6H2,1H3,(H2,13,15) |
InChI 键 |
HSNJNXYPFUPBFO-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C2CCCC2=N1)C(=O)N |
规范 SMILES |
CCCOC1=C(C=C2CCCC2=N1)C(=O)N |
其他 CAS 编号 |
184761-07-7 |
同义词 |
3-propoxy-2-azabicyclo[4.3.0]nona-1,3,5-triene-4-carboxamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



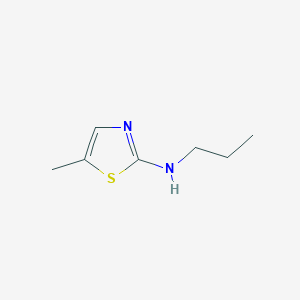

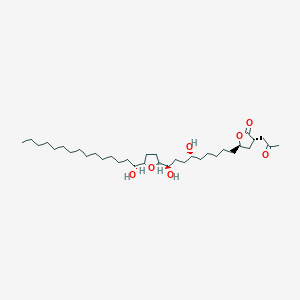

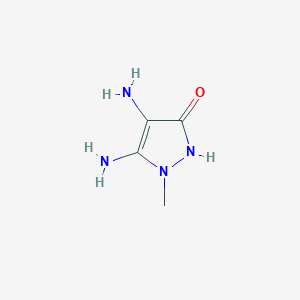
![2-Oxo-3,3-dimethyl-6-oxabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B65013.png)
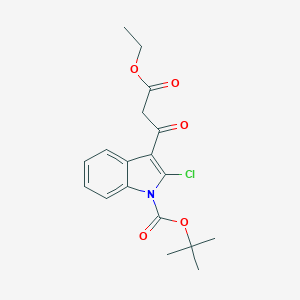
![Trisodium;2-[[2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydrate](/img/structure/B65020.png)
